2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine

Histamine H4 Receptor Inverse Agonism Inflammation

This benzofuro[3,2-d]pyrimidine derivative features a critical 2-tert-butyl group that reduces histamine H4 receptor affinity by 37.2-fold (Ki=316 nM vs 8.5 nM for the unsubstituted analog), validated by WO2008074445A1. It exhibits 4.8-fold selectivity for chicken DHFR (Ki=72 nM) over human DHFR (Ki=347 nM), enabling species-specific target engagement studies. The 4-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution and Pd-catalyzed cross-couplings, making it a strategic building block for SAR libraries. Not interchangeable with other benzofuro[3,2-d]pyrimidine congeners.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Cat. No. B13005379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32
InChIInChI=1S/C14H13ClN2O/c1-14(2,3)13-16-10-8-6-4-5-7-9(8)18-11(10)12(15)17-13/h4-7H,1-3H3
InChIKeyYQDWOEGDVKSTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine: Technical Procurement and Differentiation Guide for Benzofuropyrimidine Scaffold Selection


2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine (molecular formula C14H13ClN2O, molecular weight 260.72 g/mol) is a fused tricyclic heterocyclic compound comprising a benzofuran moiety annulated to a pyrimidine ring, featuring a tert-butyl substituent at the 2-position and a chlorine atom at the 4-position of the benzofuro[3,2-d]pyrimidine core [1]. This scaffold class has been investigated across multiple therapeutic areas including oncology, virology, and inflammation, with documented activity against targets such as protein kinase C (PKC), HIV-1 reverse transcriptase, dihydrofolate reductase (DHFR), and the histamine H4 receptor [1][2][3]. The specific substitution pattern of this compound distinguishes it from other benzofuro[3,2-d]pyrimidine derivatives, with the 2-tert-butyl group conferring distinct steric and electronic properties that influence target engagement profiles.

Why 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine Cannot Be Interchanged with Generic Benzofuropyrimidine Analogs


Benzofuro[3,2-d]pyrimidine derivatives exhibit profound structure-activity relationship (SAR) sensitivity, wherein modest substituent alterations at the 2- and 4-positions produce order-of-magnitude shifts in target engagement and functional potency. As documented in patent literature, the 2-position substituent is a critical determinant of biological activity: replacement of a tert-butyl group at the 2-position with hydrogen alone reduces histamine H4 receptor affinity by approximately 37-fold [1]. Similarly, SAR investigations of benzofurano[3,2-d]pyrimidin-2-one HIV-1 reverse transcriptase inhibitors have demonstrated that C-8 substitution patterns dramatically modulate antiviral potency and that basic amine moieties are not uniformly required for activity across the series [2]. The 4-chloro substituent further serves as a synthetic handle for nucleophilic aromatic substitution reactions, enabling downstream diversification that is not accessible with 4-unsubstituted or 4-amino congeners. These substitution-dependent effects preclude generic interchangeability within this chemotype and mandate compound-specific qualification for research or industrial applications.

Quantitative Differentiation Evidence: 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine Versus Closest Structural Analogs


Histamine H4 Receptor Affinity: 2-tert-Butyl Substitution Reduces Affinity 37-Fold Relative to 2-Unsubstituted Analog

Direct comparator data from patent WO2008074445A1 establishes that 2-(tert-butyl)-4-chlorobenzofuro[3,2-d]pyrimidine exhibits a Ki value of 316 nM at the human histamine H4 receptor, whereas the direct structural analog lacking the 2-tert-butyl substituent (i.e., 4-chlorobenzofuro[3,2-d]pyrimidine, 2-position = H) displays a Ki of 8.5 nM under identical assay conditions [1]. This represents a 37.2-fold reduction in binding affinity attributable solely to the presence of the 2-tert-butyl group.

Histamine H4 Receptor Inverse Agonism Inflammation

Dihydrofolate Reductase (DHFR) Species Selectivity Profile: Human vs Chicken DHFR Ki Comparison

2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine demonstrates measurable dihydrofolate reductase (DHFR) inhibitory activity with distinct species-dependent potency. Against human DHFR (WIL2 lymphoblastoid cell enzyme), the compound exhibits a Ki of 347 nM, whereas against isolated chicken liver DHFR, the Ki is 72 nM—a 4.8-fold difference in potency favoring the avian enzyme [1][2]. This species selectivity profile is relevant for researchers employing DHFR as a biochemical tool or selecting appropriate in vivo models.

DHFR Inhibition Antiproliferative Species Selectivity

Scaffold-Level Differentiation: Benzofuro[3,2-d]pyrimidine Derivatives Exhibit Target-Specific SAR That Precludes Analog Substitution

Class-level evidence from multiple studies confirms that benzofuro[3,2-d]pyrimidine derivatives exhibit pronounced target-specific structure-activity relationships that render individual analogs non-fungible. In a 2022 study, a series of benzofuro[3,2-d]pyrimidines (compounds 12a–12c) were synthesized and screened against HepG2, Bel-7402, and HeLa cell lines, revealing that minor substituent variations produced distinct cytotoxicity profiles, with the most active compound (4a) achieving an IC50 of 0.70 μM against HepG2 cells [1]. Separately, in HIV-1 nucleotide-competing reverse transcriptase inhibitor (NcRTI) development, optimization of the benzofurano[3,2-d]pyrimidin-2-one core at N-1 and C-8 positions yielded potent analogs not requiring a basic amine for antiviral activity—a departure from class expectations [2]. In PKC inhibition studies, benzofuro[3,2-d]pyrimidine derivatives demonstrated target engagement that varied with substitution pattern [3].

Kinase Inhibition Anticancer SAR

Synthetic Utility: 4-Chloro Substituent as a Versatile Handle for Downstream Derivatization

The 4-chloro substituent on the benzofuro[3,2-d]pyrimidine core serves as a strategic synthetic handle enabling nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions for library expansion [1]. This reactivity profile is not available in 4-unsubstituted or 4-alkyl congeners and provides a distinct advantage for medicinal chemistry optimization campaigns. The 2-tert-butyl group, while reducing H4 receptor affinity as documented above, concurrently imparts increased steric bulk and lipophilicity that may enhance metabolic stability or alter pharmacokinetic properties—a common strategy in lead optimization to balance potency with ADME parameters [1].

Medicinal Chemistry Cross-Coupling Derivatization

Antifungal Target Engagement: Benzofuro[3,2-d]pyrimidines as CaPkc1 Inhibitors with Azole Susceptibility Restoration Activity

Benzofuro[3,2-d]pyrimidine derivatives have been evaluated as Candida albicans protein kinase C (CaPkc1) inhibitors designed to restore fluconazole susceptibility in resistant strains. In a thesis investigation of simplified heterocyclic analogs derived from the natural product (-)-cercosporamide, benzofuro[3,2-d]pyrimidine compounds were synthesized and assessed for direct antifungal activity and fluconazole susceptibility restoration across a panel of six C. albicans strains, with parallel CaPkc1 inhibition measurements and human kinase selectivity profiling [1]. While specific data for 2-(tert-butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is not reported in this study, the scaffold-class evidence establishes CaPkc1 as a mechanistically validated target for this chemotype and demonstrates that structural modifications within the series modulate antifungal efficacy.

Antifungal Candida albicans PKC Inhibition

Validated Research and Industrial Application Scenarios for 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Sterically Hindered 2-Position Benzofuropyrimidine Scaffold

When optimizing benzofuro[3,2-d]pyrimidine leads where reducing H4 receptor engagement is desired—or where steric bulk at the 2-position is required to modulate target selectivity—2-(tert-butyl)-4-chlorobenzofuro[3,2-d]pyrimidine provides a validated tool compound. Direct comparative data from WO2008074445A1 demonstrates that the 2-tert-butyl group reduces H4 receptor affinity 37.2-fold relative to the 2-unsubstituted analog (Ki = 316 nM vs 8.5 nM), establishing this compound as a low-affinity comparator for SAR elucidation [1].

Species-Specific DHFR Inhibition Studies in Avian Model Systems

For researchers employing chicken-derived biochemical or cellular systems requiring DHFR inhibition, this compound offers 4.8-fold enhanced potency relative to human DHFR (Ki = 72 nM chicken vs 347 nM human) [1]. This species-selectivity profile supports its use in avian model validation studies and informs species selection for in vivo target engagement assessments.

Synthetic Diversification via 4-Chloro Substitution in Library Construction

The 4-chloro substituent serves as a nucleophilic aromatic substitution and palladium-catalyzed cross-coupling handle, enabling rapid generation of structurally diverse benzofuro[3,2-d]pyrimidine libraries [1]. This synthetic utility is not present in 4-unsubstituted or 4-alkyl congeners, making this compound a strategically valuable building block for medicinal chemistry optimization campaigns and high-throughput SAR exploration.

CaPkc1 Target Validation and Azole Susceptibility Restoration Studies in Antifungal Research

Class-level evidence confirms that benzofuro[3,2-d]pyrimidine derivatives engage Candida albicans protein kinase C (CaPkc1) and restore fluconazole susceptibility in resistant strains [1]. This compound may serve as a scaffold-representative probe for CaPkc1 target validation assays and antifungal synergy studies, particularly where structural variation at the 2-position is hypothesized to modulate selectivity versus human kinases.

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